Toremifene Citrate

Catalog No.
S548693
CAS No.
89778-27-8
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toremifene Citrate

CAS Number

89778-27-8

Product Name

Toremifene Citrate

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N

SMILES

Array

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Citrate, Toremifene, Fareston, FC 1157a, FC-1157a, FC1157a, Toremifene, Toremifene Citrate, Toremifene Citrate (1:1), Toremifene, (E)-Isomer

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Toremifene citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759190. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Tamoxifen. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Toremifene Citrate (CAS 89778-27-8) is a nonsteroidal triphenylethylene derivative and a selective estrogen receptor modulator (SERM) utilized extensively in endocrine research and oncological formulation. Structurally, it is the citrate salt of a chlorinated tamoxifen analog, featuring a molecular weight of 598.08 g/mol and a melting point of 160–162 °C. As a procurement candidate, its physical properties dictate specific handling and formulation requirements; it is sparingly soluble in methanol, slightly soluble in ethanol, and exhibits pH-dependent aqueous solubility, reaching approximately 0.44 to 0.63 mg/mL in water at 37 °C [1]. The compound is primarily procured for comparative in vitro receptor binding assays (ERα and ERβ) and in vivo models requiring a SERM with a modulated metabolic activation profile compared to unchlorinated triphenylethylenes .

Substituting Toremifene Citrate with its closest in-class analog, Tamoxifen, fundamentally alters the genotoxic profile of an experimental or clinical model. Tamoxifen undergoes allylic oxidative activation at its ethyl group, forming reactive carbocations that result in high levels of DNA adducts and subsequent hepatocarcinogenicity in rat models [1]. Toremifene prevents this via the strategic placement of a chlorine atom on the ethyl side chain, which thermodynamically destabilizes the reactive intermediate [1]. Furthermore, substituting the citrate salt with toremifene free base drastically compromises processability; the citrate salt formulation is required to achieve the >0.3 mg/mL solubility in acidic media (pH 1.2 to 4.0) necessary for standardized dissolution testing and reproducible oral bioavailability [2]. Consequently, buyers cannot use tamoxifen when hepatic safety is a variable, nor the free base when controlled aqueous formulation is required.

Reduction in Hepatic DNA Adduct Formation

In comparative genotoxicity assays, the chlorination of the ethyl side chain in toremifene results in a drastically reduced capacity to form DNA adducts compared to tamoxifen. In cultured human lymphocytes at equipotent concentrations, toremifene demonstrates approximately one-sixth of the DNA adducting activity of tamoxifen[1]. Furthermore, in vivo rat models exposed to similar doses show no significant levels of DNA adducts in the liver for toremifene, whereas tamoxifen induces high levels of adducts leading to hepatocarcinogenicity[1].

Evidence DimensionDNA adducting activity in cultured human lymphocytes
Target Compound DataToremifene (approx. 16.6% relative activity)
Comparator Or BaselineTamoxifen (100% baseline activity)
Quantified Difference83.4% reduction (one-sixth the activity)
ConditionsCultured human lymphocytes at equipotent concentrations

This allows researchers and formulators to utilize a SERM in long-term in vivo models without the confounding variable of chemically induced hepatocarcinogenicity.

Thermodynamic Destabilization of Toxic Carbocation Intermediates

The mechanistic basis for toremifene's improved safety profile lies in the thermodynamic stability of its metabolic intermediates. Computational and semiempirical density functional methods reveal that the allylic carbocation intermediate of toremifene—responsible for DNA alkylation—is less stable than the corresponding tamoxifen carbocation by 4 to 5 kcal/mol [1]. This thermodynamic penalty significantly reduces the frequency of metabolic activation by cytochrome P450 enzymes [1].

Evidence DimensionAllylic carbocation intermediate stability
Target Compound DataToremifene carbocation
Comparator Or BaselineTamoxifen carbocation
Quantified Difference4 to 5 kcal/mol less stable
ConditionsSemiempirical and density functional method calculations

Provides the quantitative thermodynamic proof required by medicinal chemists selecting chlorinated triphenylethylene scaffolds over standard tamoxifen backbones.

pH-Dependent Aqueous Solubility for Formulation

Toremifene citrate exhibits highly pH-dependent solubility, which is critical for designing dissolution media and oral formulations. While it shows negligible dissolution in pH 6.8 phosphate buffer, its solubility increases to greater than 0.3 mg/mL in both pH 1.2 HCl and pH 4.0 acetate buffer at 37 °C [1]. This specific solubility profile necessitates the use of acidic media or surfactant-modified environments for consistent in vitro release testing and formulation processability [1].

Evidence DimensionAqueous solubility across pH gradients
Target Compound Data>0.3 mg/mL at pH 1.2 and pH 4.0
Comparator Or BaselineNegligible solubility at pH 6.8
Quantified DifferenceSignificant solubility increase in acidic conditions
Conditions37 °C in standardized dissolution media

Guides procurement teams and formulators in selecting the correct excipients and dissolution buffers to ensure reproducible bioavailability.

Equivalent Estrogen Receptor Binding Affinity

Despite the structural modification that eliminates genotoxicity, toremifene citrate maintains high binding affinity to estrogen receptors, ensuring therapeutic and experimental equivalence to tamoxifen. Competitive binding assays demonstrate that toremifene has an IC50 of approximately 19 nM for human ERα and 26 nM for ERβ . This allows it to inhibit the proliferation of estrogen-dependent cell lines (e.g., MCF-7) with an EC50 in the 1-10 μM range, matching the baseline efficacy required for SERM applications .

Evidence DimensionReceptor-specific IC50 values
Target Compound Data19 nM (ERα) and 26 nM (ERβ)
Comparator Or BaselineTamoxifen (established SERM baseline)
Quantified DifferenceEquivalent nanomolar affinity range
ConditionsIn vitro competitive binding assay

Confirms that the procurement of this safer analog does not compromise the core estrogen receptor modulating activity required for efficacy studies.

Long-Term In Vivo Endocrine Modeling

Due to its thermodynamically destabilized carbocation intermediate and resulting lack of hepatic DNA adduct formation [1], Toremifene Citrate is frequently selected for long-term rodent models. It allows researchers to study estrogen receptor modulation, bone mineral density, and lipid metabolism without the confounding hepatocarcinogenic effects inherent to tamoxifen [1].

Development of pH-Dependent Oral Formulations

Because of its specific solubility profile (>0.3 mg/mL in pH 1.2 and 4.0, but negligible at pH 6.8) [2], this citrate salt is highly suited for processability studies evaluating gastrointestinal dissolution. Formulators procure this compound to establish robust in vitro-in vivo correlation (IVIVC) models utilizing acidic or surfactant-modified media [2].

Comparative SERM Efficacy and Safety Assays

With an established IC50 of 19 nM for ERα , Toremifene Citrate serves as a critical benchmark material in high-throughput screening and comparative oncology assays. It is utilized to validate new selective estrogen receptor modulators by providing a baseline of high efficacy combined with an improved genotoxic safety margin .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 Da

Monoisotopic Mass

597.2129448 Da

Heavy Atom Count

42

Appearance

Assay:≥98%A crystalline solid

UNII

2498Y783QT

Related CAS

89778-26-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

NCI Cancer Drugs

Drug: Toremifene
US Brand Name(s): Fareston
FDA Approval: Yes
Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene Citrate is the citrate salt of a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which is manifested depending on the tissue or species. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L02BA02

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
INSR family
IGF1R (CD221) [HSA:3480] [KO:K05087]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

89778-27-8

Wikipedia

Toremifene citrate

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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